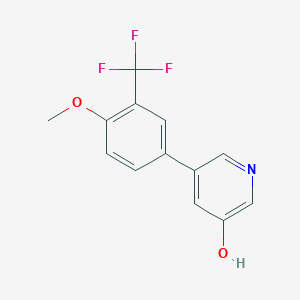
3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% (3-HPCP) is an organic compound that is primarily used in scientific research. It is a white to off-white powder that is slightly soluble in water and has a molecular weight of 441.48 g/mol. 3-HPCP is primarily used in the synthesis of various compounds and has been the subject of several studies due to its potential applications in medicine, biochemistry and pharmacology.
科学研究应用
3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been used in a number of scientific research studies. It has been studied for its potential applications in medicine, biochemistry and pharmacology. In particular, it has been used in the synthesis of various compounds, including a series of compounds that can be used as potential drug candidates. Additionally, 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer’s disease.
作用机制
The exact mechanism of action of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is not yet known. However, it is believed that 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% may also act as an anti-inflammatory agent, as well as a potential anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% have not yet been fully elucidated. However, it has been suggested that 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% may possess anti-inflammatory, anti-cancer and anti-Alzheimer’s disease properties. Additionally, it has been suggested that 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% may also possess antioxidant and neuroprotective properties.
实验室实验的优点和局限性
The advantages of using 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in laboratory experiments include its low cost, ease of synthesis, and potential applications in medicine, biochemistry and pharmacology. Additionally, 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is a relatively stable compound and can be stored for long periods of time without significant degradation.
The main limitation of using 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in laboratory experiments is the lack of knowledge about its exact mechanism of action. Additionally, the potential side effects of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% have not yet been fully elucidated, and thus, its use in clinical studies is not recommended.
未来方向
Future research should focus on elucidating the exact mechanism of action of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%, as well as its potential side effects. Additionally, further research should be conducted to explore the potential applications of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, research should also be conducted to explore the potential use of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in the synthesis of various compounds, including potential drug candidates. Finally, further research should be conducted to explore the potential use of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in the development of new drugs and therapeutic agents.
合成方法
3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be synthesized from 3-hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine-4-carboxylic acid (3-HPPCA) via a two-step process. In the first step, 3-HPPCA is reacted with anhydrous sodium carbonate in aqueous ethanol. The resulting compound is then heated in a sealed tube to obtain 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%.
属性
IUPAC Name |
[3-(5-hydroxypyridin-3-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-9-14(10-17-11-15)12-4-3-5-13(8-12)16(20)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFUYRNPQRHUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683205 |
Source


|
| Record name | [3-(5-Hydroxypyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261940-30-0 |
Source


|
| Record name | [3-(5-Hydroxypyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














